N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-ethyl-1-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-3-20-19(27)15-10-25(12-21-15)16-8-9-18(24-23-16)28-11-17(26)22-14-6-4-13(2)5-7-14/h4-10,12H,3,11H2,1-2H3,(H,20,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGJYURIXCYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide, also known by its CAS number 872994-61-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antitumor activity, mechanism of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N6O2S, with a molecular weight of 460.6 g/mol. The compound features an imidazole ring, which is often associated with biological activity, and a pyridazine moiety that may enhance its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluating various imidazole derivatives found that compounds similar to N-ethyl exhibited promising antiproliferative effects against several cancer cell lines. The compound demonstrated a selective toxicity profile, significantly affecting tumor cells while sparing normal cells.
Table 1: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| N-Ethyl | A549 | 10.96 | 23 |
| N-Ethyl | HeLa | 4.07 | 46 |
| N-Ethyl | SGC-7901 | 2.96 | 30 |
The selectivity index indicates that normal L-02 cells tolerated the compound significantly better than tumor cells, suggesting a favorable therapeutic window for further development .
The mechanism by which N-ethyl exerts its antitumor effects appears to be linked to the induction of apoptosis in cancer cells. Specifically, it has been shown to modulate the expression of key apoptotic proteins:
- Bax : Increased expression promotes apoptosis.
- Bcl-2 : Decreased expression reduces anti-apoptotic signals.
In a time-dependent study involving HeLa cells, treatment with N-ethyl led to an increase in caspase activity, confirming its role in activating apoptotic pathways .
Structure-Activity Relationship (SAR)
The structural components of N-ethyl are critical for its biological activity. The presence of the p-tolylamino group and the thioether linkage are believed to enhance its interaction with biological targets, improving potency and selectivity compared to other derivatives lacking these features.
Comparative Analysis with Related Compounds
Table 2: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Similar imidazole | 18.53 | Moderate activity |
| Compound B | Lacks thioether | >50 | Poor activity |
| Compound C | Contains additional substitutions | 5.80 | Enhanced potency |
This table illustrates how structural modifications can significantly impact the biological efficacy of related compounds .
Case Studies and Research Findings
Numerous studies have explored the biological activities of compounds structurally related to N-ethyl. For example:
- Study on Imidazole Derivatives : Found that certain substitutions on the imidazole ring significantly enhanced anticancer properties.
- Mechanistic Studies : Focused on the apoptotic pathways activated by imidazole derivatives, providing insights into how these compounds can be optimized for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
